Ammonium paramolybdate tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

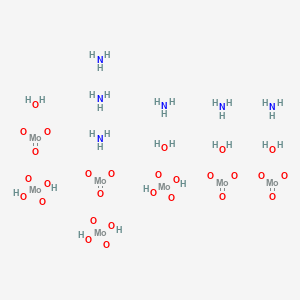

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. It is commonly encountered as a white crystalline solid and is widely used in various industrial and scientific applications. This compound is particularly valued for its role in the preparation of molybdenum-based catalysts and its use as an analytical reagent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium paramolybdate tetrahydrate is typically prepared by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and allowing the solution to evaporate at room temperature. During the evaporation process, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves the hydrometallurgical processing of molybdenum ores. The molybdenum trioxide is dissolved in ammonia solution, and the resulting solution is subjected to crystallization to obtain the tetrahydrate form of ammonium paramolybdate .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium paramolybdate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form molybdenum oxides.

Reduction: It can be reduced to form reduced molybdenum oxides or molybdenum metal.

Substitution: It reacts with acids to form molybdic acid and an ammonium salt.

Common Reagents and Conditions

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Often carried out using hydrogen gas or other reducing agents.

Substitution: Involves the use of strong acids such as hydrochloric acid (HCl).

Major Products Formed

Oxidation: Molybdenum trioxide (MoO₃) and other molybdenum oxides.

Reduction: Reduced molybdenum oxides (e.g., MoO₂) and molybdenum metal.

Substitution: Molybdic acid (H₂MoO₄) and ammonium salts.

Aplicaciones Científicas De Investigación

Ammonium paramolybdate tetrahydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of ammonium paramolybdate tetrahydrate involves its role as a source of molybdenum. Molybdenum is an essential element that is present in various enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the oxidation of aldehydes .

Comparación Con Compuestos Similares

Ammonium paramolybdate tetrahydrate can be compared with other similar compounds, such as:

Potassium heptamolybdate: Similar in structure and properties, but contains potassium instead of ammonium.

Ammonium molybdate: Another molybdenum compound, but with different hydration states and chemical properties.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable reagent and catalyst in scientific research and industrial processes.

Actividad Biológica

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the formula (NH4)6Mo7O24⋅4H2O. It is primarily recognized for its role in various biological and industrial applications due to its molybdenum content, which is essential for several enzymatic processes in living organisms. This article explores the biological activity of this compound, including its biochemical roles, toxicological profiles, and practical applications.

This compound is a colorless crystalline solid that dissolves in water but is insoluble in alcohol. It typically appears as six-sided transparent prisms. The compound can decompose upon heating above 190°C, releasing ammonia and other molybdate derivatives .

Chemical Specifications

| Property | Value |

|---|---|

| Molecular Formula | (NH4)6Mo7O24⋅4H2O |

| CAS Number | 12054-85-2 |

| Melting Point | ~190°C (decomposition) |

| Density | 2.498 g/cm³ |

| Solubility | Soluble in water |

Biological Significance of Molybdenum

Molybdenum is a trace element that plays a crucial role in human health. It is a cofactor for several important enzymes, including:

- Xanthine oxidase : Involved in purine metabolism.

- Sulfite oxidase : Essential for the detoxification of sulfites.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

Due to these roles, molybdenum is vital for normal growth and health, influencing various metabolic pathways .

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. Molybdenum compounds generally exhibit low toxicity; however, exposure can lead to certain health effects:

- Respiratory Issues : Studies have shown that inhalation of molybdenum dust can result in respiratory problems such as decreased lung function and chronic inflammation .

- Renal Effects : High doses have been associated with renal damage, including hyperplasia of renal tubules and alterations in kidney function .

- Reproductive Effects : Some studies indicate potential reproductive toxicity at elevated exposure levels, affecting sperm morphology and testosterone levels .

Case Studies and Research Findings

- Molybdenum and Enzymatic Activity : A study demonstrated that molybdenum deficiency could impair xanthine oxidase activity, leading to metabolic disorders. Supplementation with ammonium paramolybdate restored enzyme function in animal models .

- Molybdenum's Role in Plant Growth : Research indicates that this compound can enhance nitrogen fixation in legumes by improving the activity of nitrogenase enzymes, which are critical for converting atmospheric nitrogen into a usable form for plants .

- Toxicity Assessment : An extensive review highlighted that while low-level exposure to molybdenum compounds poses minimal risk, chronic exposure at higher concentrations could lead to significant health issues, particularly affecting the respiratory and renal systems .

Applications in Biotechnology and Industry

This compound finds numerous applications across various fields:

- Analytical Chemistry : Used as a reagent for detecting phosphates, silicates, arsenates, and lead in environmental samples.

- Catalysis : Serves as a catalyst in dehydrogenation and desulfurization processes.

- Biological Staining : Employed as a negative stain in electron microscopy to visualize biological specimens while preserving their structure .

- Fertilizers : Incorporated into fertilizers to enhance nutrient availability for crops.

Propiedades

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXLYHHVMHXSCP-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H32Mo7N6O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1235.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.